
6-Bromo-3-(methylthio)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(methylthio)-1,2,4-triazine is a heterocyclic compound that contains a triazine ring substituted with a bromine atom at the 6-position and a methylthio group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(methylthio)-1,2,4-triazine typically involves the bromination of 3-(methylthio)-1,2,4-triazine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(methylthio)-1,2,4-triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The triazine ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used in solvents such as acetonitrile or dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced triazine derivatives.
Scientific Research Applications
6-Bromo-3-(methylthio)-1,2,4-triazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(methylthio)-1,2,4-triazine involves its interaction with specific molecular targets. The bromine atom and the methylthio group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)-1,2,4-triazine: Lacks the bromine substitution, leading to different reactivity and applications.
6-Bromo-1,2,4-triazine:
3-(Methylthio)-6-chloro-1,2,4-triazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
6-Bromo-3-(methylthio)-1,2,4-triazine is unique due to the presence of both the bromine atom and the methylthio group, which confer specific chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C4H4BrN3S |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
6-bromo-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C4H4BrN3S/c1-9-4-6-2-3(5)7-8-4/h2H,1H3 |
InChI Key |
SRGNCQNNJFPKNC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(N=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




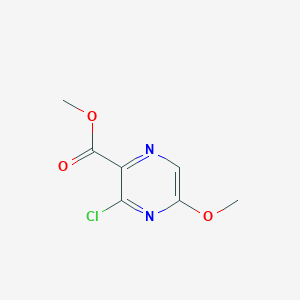


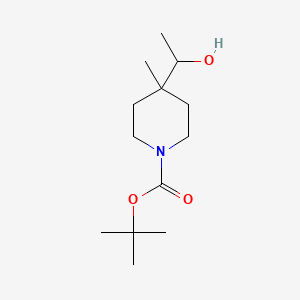
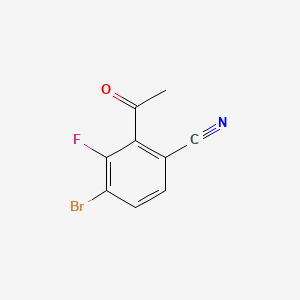

![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)

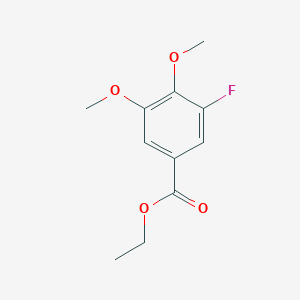
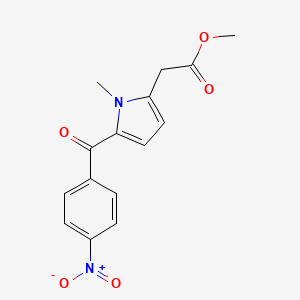
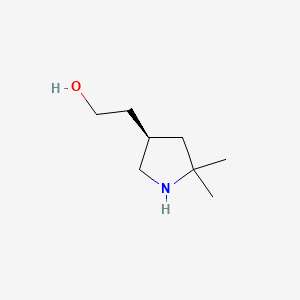
![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)
